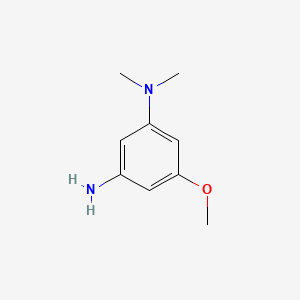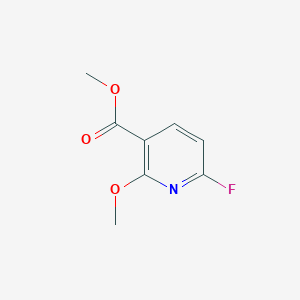
1-Chloro-2-(2-iodophenoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2-(2-iodophenoxy)benzene is an organic compound with the molecular formula C12H8ClIO and a molecular weight of 330.55 g/mol . This compound is characterized by the presence of both chlorine and iodine atoms attached to a benzene ring, making it a halogenated aromatic compound. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
The synthesis of 1-Chloro-2-(2-iodophenoxy)benzene can be achieved through nucleophilic aromatic substitution reactions. One common method involves the reaction of 1-chloro-2-nitrobenzene with potassium iodide in the presence of a copper catalyst. The reaction proceeds under reflux conditions in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The nitro group is reduced to an amino group, which is then iodinated to form the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often use continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
1-Chloro-2-(2-iodophenoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can also undergo coupling reactions, such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Chloro-2-(2-iodophenoxy)benzene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Chloro-2-(2-iodophenoxy)benzene involves its interaction with specific molecular targets In nucleophilic aromatic substitution reactions, the compound undergoes an addition-elimination mechanismThis intermediate then eliminates the leaving group (chlorine or iodine) to form the substituted product .
In coupling reactions, the compound participates in palladium-catalyzed cross-coupling reactions, where the palladium catalyst facilitates the formation of a carbon-carbon bond between the aromatic ring and the coupling partner .
Comparación Con Compuestos Similares
1-Chloro-2-(2-iodophenoxy)benzene can be compared with other halogenated aromatic compounds, such as:
1-Chloro-2-(4-iodophenoxy)benzene: This compound has a similar structure but with the iodine atom in the para position relative to the chlorine atom.
1-Bromo-2-(2-iodophenoxy)benzene: This compound has a bromine atom instead of a chlorine atom.
1-Chloro-2-(2-fluorophenoxy)benzene: This compound has a fluorine atom instead of an iodine atom.
The uniqueness of this compound lies in its combination of chlorine and iodine atoms, which provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C12H8ClIO |
|---|---|
Peso molecular |
330.55 g/mol |
Nombre IUPAC |
1-chloro-2-(2-iodophenoxy)benzene |
InChI |
InChI=1S/C12H8ClIO/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8H |
Clave InChI |
UUSMAKFLVVMNFG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)OC2=CC=CC=C2I)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 6-bromo-3-chloro-2-(oxazol-5-yl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B13892067.png)





![N-[1-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]-2-methylpropan-2-yl]acetamide](/img/structure/B13892098.png)






![5-[3-(6-methoxypyrazin-2-yl)-1H-indol-5-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B13892150.png)
